N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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Overview
Description
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound with a molecular formula of C16H14N2O4S2. This compound is characterized by the presence of a benzothiazole ring, a methoxy group, and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-nitrobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- 2-methoxy-5-nitrophenol
- N-(5-amino-2-methoxyphenyl)acetamide
Uniqueness
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. The presence of both a benzothiazole ring and a nitrophenyl group imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds .
Properties
Molecular Formula |
C17H15N3O4S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C17H15N3O4S2/c1-10(21)18-12-3-5-14-16(8-12)26-17(19-14)25-9-11-7-13(20(22)23)4-6-15(11)24-2/h3-8H,9H2,1-2H3,(H,18,21) |
InChI Key |
HNBBRKMPFBEXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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